Propylmalononitrile
Overview
Description
Propylmalononitrile: is an organic compound with the chemical formula C6H8N2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a propyl group. This compound is a valuable building block in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Cyanoacetamide: Propylmalononitrile can be synthesized by the dehydration of cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride.
Gas-Phase Reaction: Another method involves the gas-phase reaction of acetonitrile and cyanogen chloride, which yields malononitrile. The propyl group can then be introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale gas-phase reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propylmalononitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield propylmalonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Propylmalonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propylmalononitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme-catalyzed reactions involving nitriles and their derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of propylmalononitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in this compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form a wide range of derivatives.
Comparison with Similar Compounds
Malononitrile: The parent compound with two cyano groups.
Ethylmalononitrile: Similar structure with an ethyl group instead of a propyl group.
Butylmalononitrile: Similar structure with a butyl group instead of a propyl group.
Uniqueness: Propylmalononitrile is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific applications where the propyl group enhances the desired reactivity or stability of the compound.
Properties
IUPAC Name |
2-propylpropanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-3-6(4-7)5-8/h6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBXDEILUKZCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508916 | |
Record name | Propylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38091-73-5 | |
Record name | Propylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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